N,N-diethyl-2-(2-naphthyloxy)ethanamine

Description

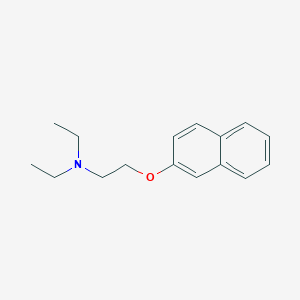

N,N-Diethyl-2-(2-naphthyloxy)ethanamine is a tertiary amine derivative characterized by a diethylamino group linked to an ethanamine backbone substituted with a 2-naphthyloxy moiety. The naphthyl group enhances lipophilicity compared to phenyl-based analogs, which may influence pharmacokinetics, such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N,N-diethyl-2-naphthalen-2-yloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-3-17(4-2)11-12-18-16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVNNKQDIMMXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares N,N-diethyl-2-(2-naphthyloxy)ethanamine with structurally related compounds, emphasizing key differences in molecular features and biological activities:

Key Structural and Functional Differences

Aromatic Substituents: The naphthyloxy group in the target compound confers greater lipophilicity than DPPE’s benzylphenoxy or quinazoline-based heterocycles. This may enhance blood-brain barrier penetration but reduce aqueous solubility . DPPE’s 4-(phenylmethyl)phenoxy group facilitates interactions with cytochrome P450 enzymes and histamine receptors, contributing to its chemopotentiating effects .

Biological Targets: DPPE: Modulates CYP3A4, antagonizes histamine binding, and synergizes with doxorubicin to target breast tumor-initiating cells . Quinoline-based NorA inhibitors (e.g., 12a): Disrupt bacterial efflux pumps, reversing antibiotic resistance in S. aureus .

Naphthyloxy analogs lack clinical data but may offer advantages in targeting lipid-rich tissues or intracellular pathogens due to enhanced lipophilicity .

Mechanistic Insights

- DPPE : Binds to histamine-associated cytochrome P450 isoforms, altering metabolism of chemotherapeutic agents like doxorubicin. It also increases cerebral endothelial permeability, suggesting dual roles in oncology and neuropharmacology .

- Naphthyloxy vs. Phenylmethylphenoxy: The naphthyl group’s extended π-system may improve binding to hydrophobic enzyme pockets or DNA, but this remains speculative without direct evidence .

Limitations and Conflicts

- DPPE’s Paradoxical Clinical Results : Improved survival without tumor response reduction highlights gaps in understanding its cytoprotective mechanisms .

- Lack of Direct Data on Naphthyloxy Analogs : Most evidence pertains to phenyl or heterocyclic derivatives, necessitating further studies on naphthyl-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.